2-Fluoro-beta-alanine Hydrochloride

Description

BenchChem offers high-quality 2-Fluoro-beta-alanine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-beta-alanine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

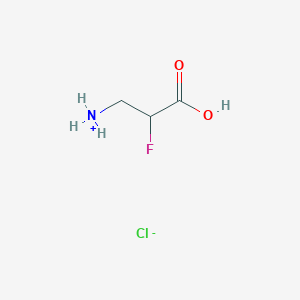

3-amino-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6FNO2.ClH/c4-2(1-5)3(6)7;/h2H,1,5H2,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYOZQFAVJXJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201007035 |

Source

|

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-84-5 |

Source

|

| Record name | 3-Amino-2-fluoropropanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201007035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-beta-alanine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-beta-alanine Hydrochloride discovery and synthesis

Technical Guide: 2-Fluoro- -alanine Hydrochloride

From Metabolic Byproduct to Synthetic Challenge

Executive Summary

2-Fluoro-

This guide provides a dual-track analysis:

-

Biological Discovery: The elucidation of the Dihydropyrimidine Dehydrogenase (DPD) pathway.

-

Chemical Synthesis: A robust, self-validating laboratory protocol for the de novo synthesis of 2-fluoro-

-alanine hydrochloride, utilizing electrophilic fluorination strategies suitable for reference standard production.

Historical Context & Biological Discovery

The discovery of 2-fluoro-

The pivotal discovery identified that Dihydropyrimidine Dehydrogenase (DPD) reduces 5-FU to 5,6-dihydro-5-fluorouracil, which is eventually cleaved to FBA. FBA was subsequently found to form conjugates with bile acids (e.g., FBAL-cholate), a unique detoxification pathway previously unknown for amino acid drugs.

2.1 The Metabolic Pathway (DOT Visualization)

The following diagram illustrates the catabolic cascade converting 5-FU into FBA and its subsequent neurotoxic activation.

Figure 1: The metabolic fate of 5-FU.[2] FBA serves as the gateway between the pyrimidine catabolism and the formation of the Krebs cycle inhibitor fluorocitrate.

Chemical Synthesis Protocol

While FBA can be isolated from biological sources, high-purity reference standards require chemical synthesis. The most robust method involves electrophilic fluorination of a protected

3.1 Synthetic Strategy

Target: 3-Amino-2-fluoropropanoic acid hydrochloride Key Reagents:

-

Starting Material: Methyl 3-(phthalimido)propionate (Protected

-alanine). -

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.

-

Base: Lithium Hexamethyldisilazide (LiHMDS).

3.2 Step-by-Step Methodology

Step 1: Enolate Formation and Fluorination

Rationale: Direct fluorination of

-

Preparation: In a flame-dried 250 mL round-bottom flask under Argon, dissolve Methyl 3-(phthalimido)propionate (10.0 mmol) in anhydrous THF (50 mL).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This temperature is critical to prevent self-condensation of the ester.

-

Deprotonation: Slowly add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

-

Fluorination: Dissolve NFSI (1.2 eq) in anhydrous THF (15 mL) and add it dropwise to the enolate solution.

-

Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.

-

Quench: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x). Dry organic layers over -

Purification: Purify the intermediate (Methyl 2-fluoro-3-(phthalimido)propionate) via silica gel column chromatography (Hexanes:EtOAc gradient).

Step 2: Global Deprotection Rationale: Acidic hydrolysis removes both the phthalimide protecting group and the methyl ester in one pot, yielding the hydrochloride salt directly.

-

Hydrolysis: Dissolve the fluorinated intermediate in 6N HCl (30 mL).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. The solution will turn clear as the phthalimide cleaves.

-

Workup: Cool to room temperature. Phthalic acid byproduct will precipitate; filter this off.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often a sticky gum.

-

Crystallization: Triturate the residue with cold Ethanol/Ether to induce crystallization of 2-Fluoro-

-alanine Hydrochloride .

3.3 Synthesis Workflow (DOT Visualization)

Figure 2: Chemical synthesis pathway utilizing electrophilic fluorination.

Characterization & Quality Control

To validate the synthesis, the following analytical parameters must be met.

| Parameter | Specification | Diagnostic Signal |

| Appearance | White crystalline powder | N/A |

| Melting Point | 190–195°C (dec) | Sharp melting range indicates purity. |

| ¹H NMR (D₂O) | Consistent with structure | |

| ¹⁹F NMR | Single peak | |

| Mass Spec | [M+H]⁺ = 108.04 | Matches C₃H₆FNO₂ free base mass. |

Self-Validation Check: The ¹H NMR must show a large geminal coupling constant (

Toxicology: The "Lethal Synthesis" Mechanism

Researchers must handle FBA with caution. While less acutely toxic than fluoroacetate, FBA is a metabolic precursor to it.

-

Deamination: FBA is deaminated (likely by transaminases) to 2-fluoro-3-oxopropanoic acid .

-

Decarboxylation: This unstable intermediate decarboxylates to fluoroacetaldehyde .

-

Oxidation: Aldehyde dehydrogenase converts this to fluoroacetate .

-

The Krebs Blockade: Fluoroacetate is converted to fluorocitrate , which binds irreversibly to aconitase . This halts the TCA cycle, causing citrate accumulation and cellular energy failure (neurotoxicity).[3]

Safety Note: When synthesizing or handling FBA, treat it as a potential source of fluoroacetate. All waste must be segregated and treated as halogenated toxic waste.

References

-

Sweeny, D. J., et al. (1987).[4] "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation." Proceedings of the National Academy of Sciences.

-

Okeda, R., et al. (1990). "The neurotoxicity of 5-fluorouracil and its derivatives: a study of the metabolism of 2-fluoro-beta-alanine to fluoroacetic acid." Acta Neuropathologica.

-

Davis, F. A., et al. (1998). "Asymmetric Synthesis of alpha-Fluoro-beta-amino Acids." Journal of Organic Chemistry. (General methodology for electrophilic fluorination).

-

Yamashita, K., et al. (2004).[5][6] "Neurotoxic effects of alpha-fluoro-beta-alanine (FBAL) and fluoroacetic acid (FA) on dogs." Journal of Toxicological Sciences.

-

TCI Chemicals. "Product Specification: 2-Fluoro-beta-alanine Hydrochloride."

Sources

- 1. 2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of conjugates of 2-fluoro-beta-alanine and bile acids during the metabolism of 5-fluorouracil and 5-fluoro-2-deoxyuridine in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-beta-alanine Hydrochloride chemical properties

Technical Monograph: 2-Fluoro- -alanine Hydrochloride (FBAL-HCl)

Executive Summary & Chemical Identity

2-Fluoro-

The introduction of the fluorine atom at the

Physicochemical Profile

| Property | Data |

| IUPAC Name | 3-Amino-2-fluoropropanoic acid hydrochloride |

| Common Abbreviation | FBAL |

| CAS Number | 867-84-5 (HCl salt); 3821-81-6 (Free acid) |

| Molecular Formula | C |

| Molecular Weight | 143.54 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in methanol; insoluble in non-polar organics.[1][2] |

| Melting Point | 190–195 °C (with decomposition) |

| Chirality | Contains one chiral center (C2). Biologically generated FBAL is typically enantiopure, though synthetic versions are often racemic unless specified. |

Biological Significance: The 5-FU Catabolic Pathway

In drug development, FBAL is critical not as a target, but as a toxicological marker . The clinical efficacy of 5-FU is limited by its rapid degradation (up to 80% of the administered dose) via the reductive pyrimidine catabolic pathway. FBAL is the terminal, stable metabolite in this cascade.

Mechanism of Neurotoxicity

While FBAL was historically considered inert, elevated plasma levels of FBAL are directly correlated with 5-FU-induced neurotoxicity (leukoencephalopathy) and hyperammonemia.

-

Ammonia Generation: The hydrolysis of FUPA to FBAL releases ammonia (

), contributing to encephalopathy in patients with DPD (dihydropyrimidine dehydrogenase) variations. -

Krebs Cycle Inhibition: FBAL can be further metabolized to Fluoroacetate , which converts to fluorocitrate—a potent inhibitor of aconitase in the Krebs cycle (the "Lethal Synthesis" mechanism).

Pathway Visualization

The following diagram illustrates the catabolic cascade from 5-FU to FBAL.

Figure 1: The reductive catabolic pathway of 5-Fluorouracil yielding FBAL and ammonia.

Synthesis & Manufacturing

For research applications requiring de novo FBAL-HCl (rather than isolation from biological fluids), the synthesis typically avoids the unstable dihydropyrimidine intermediates. The most robust "Expert" route for scale-up involves the Michael Addition of ammonia to 2-fluoroacrylate esters, followed by hydrolysis.

Synthetic Route Protocol

-

Precursor: Ethyl 2-fluoroacrylate (commercially available or synthesized via Horner-Wadsworth-Emmons reaction).

-

Michael Addition: Reaction with aqueous ammonia or benzylamine (if protection is desired).

-

Hydrolysis: Acidic hydrolysis converts the ester to the acid and forms the stable hydrochloride salt simultaneously.

Figure 2: Synthetic workflow for 2-Fluoro-

Experimental Protocols

A. Handling & Stability[3]

-

Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability. Exposure to ambient moisture will lead to deliquescence, complicating weighing accuracy.

-

Solution Stability: Aqueous solutions are stable at pH < 3. At neutral/basic pH, the free amine is susceptible to oxidative degradation over time.

B. Analytical Detection (HPLC-MS/UV)

Critical Note: Unlike 5-FU, FBAL lacks a strong UV chromophore (no conjugated double bond). Standard UV detection at 254/260 nm is ineffective for trace analysis of FBAL.

Recommended Protocol (Derivatization): To achieve high sensitivity, pre-column derivatization with OPA (o-phthalaldehyde) is required to create a fluorescent isoindole derivative.

-

Sample Prep: Mix 100

L sample (plasma/buffer) with 100 -

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

m).[3] -

Mobile Phase:

-

A: 50 mM Sodium Acetate (pH 6.0)

-

B: Methanol/Acetonitrile (50:50)

-

Gradient: 10% B to 60% B over 20 mins.

-

-

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm) or Mass Spectrometry (ESI+, m/z 108 -> 90 transition).

C. NMR Characterization (in D O)

The fluorine atom introduces significant J-coupling, creating a distinct "fingerprint" compared to standard

-

F NMR: A multiplet around -180 to -190 ppm (relative to CFCl

-

H NMR (400 MHz, D

-

~5.1–5.3 ppm (1H, dm,

-

~3.4–3.6 ppm (2H, m):

-

~5.1–5.3 ppm (1H, dm,

Safety & Toxicology

GHS Classification: Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

Specific Hazard: Potential for neurotoxicity at high cumulative doses due to metabolic conversion to fluoroacetate-like derivatives.

Handling Precautions: Always handle within a fume hood using nitrile gloves. Avoid dust generation. In case of contact, wash with copious amounts of water; the HCl salt is highly water-soluble, facilitating rapid decontamination.

References

-

PubChem. "Alpha-Fluoro-beta-alanine." National Library of Medicine. [Link]

-

Diasio, R. B., et al. (1987). "Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation." Proceedings of the National Academy of Sciences. [Link]

-

Okeda, R., et al. (1996). "Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture." Acta Neuropathologica. [Link]

-

Hutton, C. A. (1999). "Synthesis of beta-hydroxy-beta-(fluoronitrophenyl)alanines." Organic Letters. [Link]

physical properties of 2-Fluoro-beta-alanine Hydrochloride

Technical Guide: Physical Properties & Characterization of 2-Fluoro- -alanine Hydrochloride[2]

Executive Summary

2-Fluoro-

This guide provides a definitive reference for its physicochemical behavior, handling protocols, and analytical verification.[2]

Chemical Identity & Structural Analysis[2][3][4]

The nomenclature can be ambiguous in literature. This guide adheres to the IUPAC standard where the carboxyl carbon is

| Parameter | Detail |

| Chemical Name | 3-Amino-2-fluoropropanoic acid hydrochloride |

| Common Synonyms | |

| CAS Number | 867-84-5 (HCl Salt) / 3821-81-6 (Parent Zwitterion) |

| Molecular Formula | |

| Molecular Weight | 143.54 g/mol (Salt) / 107.08 g/mol (Parent) |

| Stereochemistry | Typically supplied as Racemic (DL) unless specified.[3] |

| SMILES (Salt) | [Cl-].[NH3+]CC(F)C(=O)O |

Structural Visualization

The following diagram illustrates the dissociation of the hydrochloride salt in an aqueous environment and the resulting zwitterionic equilibrium.

Figure 1: Dissolution and ionization pathway of 2-Fluoro-

Physicochemical Properties[1][2][3][5][7][8]

Thermodynamic & Phase Properties

The hydrochloride salt exhibits distinct thermal behavior compared to the zwitterion.[2] The salt lattice is stabilized by ionic interactions between the chloride counterion and the protonated amine.[2]

| Property | Value | Context/Implication |

| Melting Point | 190 – 195 °C (Decomposes) | Significantly higher than the zwitterion (~143–149 °C). Decomposition upon melting is common for amino acid salts; avoid melt-casting methods.[2] |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or free-base degradation.[2] |

| Hygroscopicity | Moderate to High | As an HCl salt, it attracts atmospheric moisture.[2] Storage in a desiccator is mandatory. |

Solution State Properties

The fluorine substitution exerts a strong electron-withdrawing inductive effect (

-

Solubility (Water): Highly soluble (>50 mg/mL).[2] The solution will be strongly acidic (pH ~1–2 for a 100 mM solution) due to the free proton from HCl and the acidic carboxyl group.[2]

-

Solubility (Organic): Insoluble in non-polar solvents (Hexane, Toluene).[2] Sparingly soluble in Ethanol/Methanol.[2]

-

Acidity (

):

Biological Context: 5-FU Catabolism

FBAL is the terminal metabolite of 5-Fluorouracil.[2] Understanding this pathway is essential for researchers using FBAL as a reference standard in pharmacokinetic studies.[2]

Figure 2: Catabolic pathway of 5-FU yielding FBAL.[2] The stability of FBAL makes it a reliable urinary marker.

Experimental Protocols

Preparation of 100 mM Stock Solution (Self-Validating)

Objective: Create a stable stock solution for analytical calibration. Critical Constraint: The HCl salt is acidic.[2] If used in biological assays, it must be buffered immediately to prevent acid shock to cells or proteins.[2]

Materials:

-

2-Fluoro-

-alanine HCl (MW: 143.54 g/mol )[1][2][4][5][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Milli-Q Water (18.2 M

)[2] -

1.0 M NaOH (for pH adjustment)[2]

-

pH Meter (Calibrated)

Procedure:

-

Calculated Weighing: To prepare 10 mL of 100 mM solution, weigh 143.5 mg of the powder.

-

Dissolution: Add solid to 8 mL of Milli-Q water. Vortex for 30 seconds.[2] The solution should be clear and colorless.

-

pH Check & Adjustment (Critical):

-

Final Volume: Adjust volume to 10.0 mL with water.

-

Filtration: Filter through a 0.22

m PVDF membrane to remove any trace particulates.[2]

Analytical Verification (HPLC-MS)

To confirm identity and purity (excluding free

-

Column: C18 Polar-Embedded or HILIC column (Required for retention of small polar amino acids).[2]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile

-

-

Detection: MS (ESI Positive Mode).

-

Key Signals:

Handling & Safety Implications

-

Corrosivity: As an HCl salt, the bulk powder and concentrated solutions are corrosive to metal and irritating to mucous membranes.[2] Wear nitrile gloves and eye protection.[2]

-

Storage: Store at Room Temperature (RT) or 4°C , strictly desiccated .

-

Stability: The C-F bond is metabolically stable but can be susceptible to defluorination under extreme basic conditions (pH > 12) and high heat, though

-fluoro acids are generally robust.[2]

References

-

PubChem. (n.d.).[2][7] alpha-Fluoro-beta-alanine. National Library of Medicine.[2][8] Retrieved January 28, 2026, from [Link]

-

Dugheri, S., et al. (2017).[2][3] A new automated gas chromatography/solid phase microextraction procedure for determining

-fluoro-

Sources

- 1. echemi.com [echemi.com]

- 2. alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-beta-alanine Hydrochloride 99.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. labproinc.com [labproinc.com]

- 6. labsolu.ca [labsolu.ca]

- 7. Fluoro-beta-alanine | C3H6FNO2 | CID 22665129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-amino-2-fluoropropanoic acid | 3821-81-6 | Benchchem [benchchem.com]

2-Fluoro-beta-alanine Hydrochloride CAS number 867-84-5

Technical Whitepaper: 2-Fluoro- -alanine Hydrochloride

CAS: 867-84-5 | Synonyms:

Executive Summary

2-Fluoro-

This technical guide synthesizes the physicochemical properties, metabolic pathways, and analytical protocols for FBAL, designed for researchers optimizing fluoropyrimidine therapies or utilizing fluorinated motifs in drug design.

Part 1: Chemical Identity & Physicochemical Profile

FBAL is a positional isomer of 3-fluoro-

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 3-Amino-2-fluoropropanoic acid hydrochloride | Regiochemistry: Fluorine at C2 ( |

| Molecular Formula | Salt form enhances aqueous solubility | |

| Molecular Weight | 143.54 g/mol | Free base: 107.08 g/mol |

| Solubility | Water (Highly Soluble), Methanol | Insoluble in non-polar organics (Hexane, DCM) |

| Melting Point | 190–195 °C (Decomposition) | Indicates high lattice energy typical of zwitterionic salts |

| pKa Values | Fluorine inductive effect lowers pKa of COOH vs | |

| Hygroscopicity | Moderate | Store under inert atmosphere (Argon/Nitrogen) |

Part 2: Biological Significance & Drug Metabolism

The Core Application: 5-FU Catabolism [1]

For drug development professionals, FBAL is the endpoint of the Dihydropyrimidine Dehydrogenase (DPD) pathway. Understanding this pathway is essential for interpreting 5-FU toxicity profiles.

Mechanism of Action[3]

-

Catabolism: 5-FU is reduced by DPD to Dihydrofluorouracil (DHFU).

-

Ring Opening: Dihydropyrimidinase cleaves the ring to form

-fluoro- -

Terminal Cleavage:

-ureidopropionase cleaves FUPA to yield FBAL , ammonia, and

The Neurotoxicity Link

FBAL is not merely an inert waste product.[2] It has been implicated in the neurotoxicity (leukoencephalopathy) associated with high-dose 5-FU therapy.

-

Myelin Damage: FBAL accumulates in the cerebrospinal fluid (CSF). In vitro studies suggest FBAL and its further metabolite, fluoroacetate, directly injure myelinated fibers, causing vacuolation.

-

Biliary Conjugation: Uniquely, FBAL conjugates with bile acids (e.g., cholic acid) to form N-cholyl-FBAL. These conjugates undergo enterohepatic circulation, prolonging the half-life of FBAL and potentially contributing to delayed systemic toxicity.

Visualization: The 5-FU Catabolic Cascade

The following diagram illustrates the metabolic generation of FBAL and its downstream toxicological pathways.

Figure 1: The metabolic pathway of 5-FU yielding 2-Fluoro-

Part 3: Analytical Protocols

Quantification of FBAL is challenging due to its high polarity and lack of a strong UV chromophore. Two primary methods are recommended: LC-MS/MS (for sensitivity) and

Protocol A: F NMR Detection (Biofluids)

This method utilizes the distinct chemical shift of the fluorine atom on the

Reagents:

- (Deuterium Oxide)

-

Internal Standard: Sodium trifluoroacetate (TFA-Na) or 5-Fluorocytosine.

-

Phosphate buffer (pH 7.4).

Workflow:

-

Sample Prep: Mix 400

L of urine/plasma supernatant with 100 -

Acquisition:

-

Frequency:

376 MHz (for 400 MHz proton instrument). -

Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).

-

Relaxation Delay (

):

-

-

Data Analysis:

-

FBAL Signal: Appears as a multiplet (due to H-F coupling) centered around -185 to -190 ppm (relative to

, depending on pH). -

Integration: Integrate the FBAL multiplet relative to the internal standard.

-

Protocol B: LC-MS/MS Quantification

For pharmacokinetic studies requiring high sensitivity (<10 ng/mL).

Reagents:

-

Derivatizing Agent: Dansyl Chloride (DNS-Cl) or FMOC-Cl (to add lipophilicity and UV/Fluorescence activity).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

Step-by-Step Methodology:

-

Extraction:

-

Aliquot 50

L plasma. -

Precipitate proteins with 150

L cold methanol. Centrifuge at 10,000 x g for 10 min. -

Collect supernatant.

-

-

Derivatization (Dansylation):

-

Add 50

L Sodium Carbonate buffer (0.1 M, pH 11). -

Add 50

L Dansyl Chloride solution (1 mg/mL in acetone). -

Incubate at 60°C for 15 minutes.

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

m). -

Transition: Monitor the specific transition for Dansyl-FBAL (Parent ion

-

Note: The fluorine atom introduces a mass shift of +18 Da relative to standard

-alanine.

-

Part 4: Synthesis & Sourcing Strategy

While FBAL is a metabolite, it is often required as a reference standard or building block.

Chemical Synthesis Route: The most robust synthetic route for the hydrochloride salt involves the reduction of 2-fluoro-2-cyanoacetate or the enzymatic resolution of racemic precursors if enantiopurity is required (though FBAL from 5-FU is typically analyzed as a racemate or specific stereoisomer depending on the DPD chirality).

-

Starting Material: Ethyl 2-fluoro-2-cyanoacetate.

-

Reduction: Catalytic hydrogenation (

, Pd/C) or Borane reduction converts the nitrile to the primary amine. -

Hydrolysis: Acidic hydrolysis (HCl) converts the ester to the acid and forms the hydrochloride salt simultaneously.

-

Purification: Recrystallization from Ethanol/Water.

Storage & Handling:

-

Hygroscopic: Store in a desiccator.

-

Stability: Stable in aqueous solution at neutral pH for >24 hours; degrades slowly in highly alkaline conditions.

References

-

Heggie, G. D., et al. (1987).[2] "Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile." Cancer Research, 47(8), 2203-2206. Link

-

Zhang, R., et al. (1992).[3] "Pharmacokinetics and tissue distribution of 2-fluoro-beta-alanine in rats. Potential relevance to toxicity of 5-fluorouracil."[1][4][5][6] Drug Metabolism and Disposition, 20(1), 113-119.[3] Link

-

Okeda, R., et al. (1990). "The neurotoxicity of 5-fluorouracil and its derivatives: a study of the kinetics of 2-fluoro-beta-alanine and fluoroacetic acid." Acta Neuropathologica, 81(1), 66-73. Link

-

Martino, R., et al. (2000). "19F NMR spectrometry evidence for bile acid conjugates of alpha-fluoro-beta-alanine as the main biliary metabolites of antineoplastic fluoropyrimidines in humans." Drug Metabolism and Disposition, 28(8), 993-1000. Link

-

Arellano, M., et al. (1998). "Neurotoxicity of alpha-fluoro-beta-alanine." The Lancet, 351(9116), 1632. Link

Sources

- 1. Accumulation of alpha-fluoro-beta-alanine and fluoro mono acetate in a patient with 5-fluorouracil-associated hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A mathematical model of the kinetics and tissue distribution of 2-fluoro-beta-alanine, the major catabolite of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2-Fluoro-beta-alanine Hydrochloride (FBAL·HCl)

Executive Summary & Structural Identity

2-Fluoro-beta-alanine hydrochloride (FBAL[1]·HCl), IUPAC name 3-amino-2-fluoropropanoic acid hydrochloride , is a critical fluorinated amino acid derivative.[1][2] While commercially available as a reference standard, its primary significance in drug development lies in its role as the major stable catabolite of the antineoplastic agent 5-Fluorouracil (5-FU) and its prodrugs (Capecitabine, Tegafur).

Understanding the molecular structure and behavior of FBAL is essential for oncologists and pharmacologists, as its accumulation correlates with both therapeutic clearance and specific neurotoxic side effects (cerebellar ataxia) observed in chemotherapy patients.

Physicochemical Profile[3][4]

| Parameter | Specification |

| IUPAC Name | 3-amino-2-fluoropropanoic acid hydrochloride |

| Common Name | |

| CAS Number | 867-84-5 (HCl salt); 66633-25-2 (Free base) |

| Molecular Formula | |

| Molecular Weight | 143.54 g/mol |

| Solubility | Highly soluble in water; sparingly soluble in ethanol.[3] |

| Melting Point | 190–195 °C (Decomposition) |

| Appearance | White to off-white crystalline powder |

The Fluorine Effect: Structural Dynamics

The introduction of a fluorine atom at the

The Gauche Effect

Unlike hydrogen, the high electronegativity of fluorine creates a "gauche effect." In the free base form, the C–F bond tends to align gauche to the C–N bond or the C=O bond to minimize dipolar repulsion and maximize orbital overlap (

pKa Modulation

The electron-withdrawing nature of fluorine (Inductive effect,

-

-Alanine pKa:

-

2-Fluoro-

-alanine pKa: -

Implication: At physiological pH (7.4), FBAL exists primarily as a zwitterion, but its altered charge distribution affects its renal clearance and blood-brain barrier permeability.

Biological Synthesis: The 5-FU Catabolic Pathway[5][6]

For drug development professionals, the "synthesis" of greatest relevance is the in vivo enzymatic generation of FBAL. Over 80% of an administered dose of 5-FU is catabolized by the liver into FBAL, rather than being activated into the cytotoxic nucleotides (FdUMP, FUTP).[4]

Pathway Visualization

The following diagram illustrates the reductive catabolism of 5-FU leading to FBAL.[4] This pathway is the primary determinant of 5-FU half-life.

Figure 1: The hepatic catabolism of 5-FU.[5][6] DPD is the rate-limiting enzyme.[6] Deficiency in DPD leads to severe 5-FU toxicity due to lack of clearance to FBAL.

Clinical Implications: Neurotoxicity & Cardiotoxicity

While FBAL is non-cytotoxic to tumor cells (lacking the pyrimidine ring necessary for DNA/RNA incorporation), it is not biologically inert.

Mechanism of Neurotoxicity

FBAL is structurally homologous to the inhibitory neurotransmitters GABA and

-

Accumulation: In high-dose 5-FU therapy, FBAL accumulates in the cerebrospinal fluid (CSF).

-

Myelin Injury: FBAL causes vacuolation of myelin sheaths.[7] Research indicates it may directly injure oligodendrocytes or interfere with lipid metabolism in the CNS.

-

Metabolic Conversion: A fraction of FBAL can be further metabolized (via transamination and oxidative decarboxylation) into Fluoroacetate (FAC) .

The Fluoroacetate Connection (Lethal Synthesis)

Fluoroacetate is highly toxic. It enters the Krebs cycle, is converted to Fluorocitrate, and irreversibly inhibits Aconitase . This blocks the TCA cycle, leading to energy depletion (ATP loss) and accumulation of citrate, which chelates calcium (potential cardiotoxicity).

Figure 2: The "Lethal Synthesis" pathway where FBAL serves as a precursor to the aconitase inhibitor Fluorocitrate.

Experimental Protocols: Analytical Validation

For researchers quantifying FBAL in biological matrices (urine/plasma) or validating synthesized standards,

Protocol: NMR Detection in Urine

Objective: Quantify FBAL catabolite levels to assess DPD activity.

-

Sample Preparation:

-

Collect urine sample (store at -80°C if not analyzing immediately).

-

Thaw and centrifuge at 12,000 x g for 10 minutes to remove particulates.

-

Mix 540

L of supernatant with 60 -

Buffer Composition: 1.0 M Phosphate buffer (pH 7.0) containing 10% D

O (for lock) and an internal standard (e.g., 5-Fluorocytosine or Trifluoroacetic acid/TFA, though TFA pH sensitivity must be managed).

-

-

NMR Acquisition Parameters:

-

Frequency:

376 MHz (for -

Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative accuracy).

-

Relaxation Delay (D1):

5 seconds (Fluorine T1 relaxation times can be long; ensure full relaxation). -

Scans: 64–256 scans depending on concentration.

-

-

Data Analysis:

-

Chemical Shift Reference: Calibrate relative to Trichlorofluoromethane (CFCl

, 0 ppm) or external TFA (-76.55 ppm). -

FBAL Signal: Look for a multiplet (due to H-F coupling) centered at approximately -167 to -168 ppm (relative to CFCl

). -

Note: The signal may appear as a triplet of triplets or complex multiplet due to coupling with the

-proton and

-

References

-

PubChem. (n.d.). alpha-Fluoro-beta-alanine | C3H6FNO2. National Library of Medicine. Retrieved January 28, 2026, from [Link]

-

Heggie, G. D., et al. (1987).[5] Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research. (Seminal work establishing FBAL as the major urinary metabolite).

- Okeda, R., et al. (1990). The neurotoxicity of 5-fluorouracil and its derivatives. Acta Neuropathologica.

- Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics.

- Zhang, X., et al. (2013). Application of 19F NMR spectroscopy in the metabolism of fluorinated drugs. Current Drug Metabolism. (Source for NMR protocols and chemical shifts).

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Metabolites of 5-fluorouracil, alpha-fluoro-beta-alanine and fluoroacetic acid, directly injure myelinated fibers in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2-Fluoro-beta-alanine Hydrochloride

Mechanism of Action, Metabolic Fate, and Analytical Characterization[1]

Executive Summary

2-Fluoro-beta-alanine (FBAL), often supplied for research as 2-Fluoro-beta-alanine Hydrochloride , is the dominant catabolite of the chemotherapeutic agent 5-Fluorouracil (5-FU).[1] While historically viewed as an inactive waste product, modern toxicological profiling identifies FBAL as a critical mediator of 5-FU-induced neurotoxicity and cardiotoxicity.[1]

This guide delineates the "Lethal Synthesis" mechanism wherein FBAL acts as a precursor to fluorocitrate, a potent inhibitor of the Krebs cycle.[1] It provides researchers with a robust understanding of the metabolic cascade, the molecular basis of aconitase inhibition, and validated LC-MS/MS protocols for quantification in biological matrices.[1]

Chemical Identity & Metabolic Origin

2-Fluoro-beta-alanine Hydrochloride (CAS: 66633-25-2) is the stable salt form of

-

IUPAC Name: 3-amino-2-fluoropropanoic acid hydrochloride[1]

-

Role: Major urinary metabolite (up to 80% of administered 5-FU dose).[1]

-

Stereochemistry: The enzymatic pathway produces specific stereoisomers, typically resulting in the formation of fluoroacetate precursors.[1]

The DPD Catabolic Cascade

The conversion of 5-FU to FBAL occurs primarily in the liver via the Dihydropyrimidine Dehydrogenase (DPD) pathway.[1][3] This pathway competes with the anabolic activation of 5-FU (which kills tumor cells).[1]

Key Insight: High levels of FBAL imply high DPD activity, which correlates with reduced antitumor efficacy but increased risk of secondary metabolite toxicity.[1]

Figure 1: The catabolic pathway of 5-FU leading to FBAL and subsequent toxic derivatives.[1][2][4][5]

Mechanism of Action: The "Lethal Synthesis"

The toxicity of 2-Fluoro-beta-alanine is not intrinsic to the molecule itself but stems from its bio-transformation into Fluorocitrate .[1] This process, termed "Lethal Synthesis" by Sir Rudolph Peters, mimics the physiological TCA (Krebs) cycle entry but results in a catastrophic enzyme blockade.[1]

Step 1: Conversion to Fluoroacetyl-CoA

FBAL undergoes transamination and oxidative decarboxylation to form Fluoroacetate .[1] This is subsequently activated by Acetyl-CoA Synthetase to form Fluoroacetyl-CoA .[1]

Step 2: The Trojan Horse Entry

Citrate Synthase cannot distinguish between Acetyl-CoA and Fluoroacetyl-CoA.[1] It condenses Fluoroacetyl-CoA with Oxaloacetate to form (-)-erythro-2-fluorocitrate .[1]

Step 3: Aconitase Inhibition (The Critical Event)

The enzyme Aconitase normally converts Citrate to Isocitrate via a cis-Aconitate intermediate.[1][6]

-

Fluorocitrate binds to the active site of Aconitase.[1]

-

The enzyme attempts to dehydrate the substrate.[1]

-

The fluorine atom (highly electronegative) binds tightly to the Iron-Sulfur (Fe-S) cluster within the enzyme's active site.[1]

Physiological Consequences[3][8][9]

-

Energy Crisis: The TCA cycle halts, stopping NADH/FADH2 production for the electron transport chain.[1] ATP levels plummet.[1][7]

-

Citrate Accumulation: Citrate builds up upstream of the block, sequestering calcium (hypocalcemia) and disrupting glycolysis (via PFK inhibition).[1]

-

Ammonia Accumulation: Disrupted mitochondrial function impairs the Urea Cycle, leading to hyperammonemic encephalopathy.[1]

Figure 2: Molecular mechanism of Aconitase inhibition by FBAL-derived Fluorocitrate.[1]

Analytical Methodology: Validated LC-MS/MS Protocol

To study FBAL pharmacokinetics or toxicity, precise quantification is required.[1] FBAL is a small, polar zwitterion, making it difficult to retain on standard C18 columns.[1]

Recommendation: Use Dansyl Chloride derivatization to increase hydrophobicity and ionization efficiency, as validated by Licea-Perez et al. [1].[1]

Protocol: Plasma Quantification of FBAL

Reagents:

-

2-Fluoro-beta-alanine HCl (Standard).[1]

-

Dansyl Chloride (1 mg/mL in Acetone).[1]

-

Sodium Bicarbonate (100 mM, pH 11).[1]

Workflow:

-

Sample Prep: Aliquot 50 µL plasma. Add 50 µL Internal Standard (e.g.,

C-FBAL).[1] -

Protein Precipitation: Add 300 µL Acetonitrile. Vortex and centrifuge (13,000 rpm, 5 min).[1]

-

Supernatant Transfer: Transfer supernatant to a clean vial. Evaporate to dryness under

. -

Derivatization:

-

Reconstitute in 100 µL Sodium Bicarbonate buffer.

-

Add 100 µL Dansyl Chloride solution.[1]

-

Incubate at 60°C for 10 minutes (Critical for reaction completion).

-

-

Analysis (LC-MS/MS):

Data Table: Typical Validation Parameters

| Parameter | Specification | Notes |

| LLOQ | 10 ng/mL | Sufficient for clinical trough levels |

| Linearity | 10 – 10,000 ng/mL | |

| Precision (CV) | < 15% | Intra- and Inter-day |

| Recovery | > 85% | Consistent across range |

Clinical & Toxicological Implications

Neurotoxicity (Cerebellar Ataxia)

Patients with high FBAL production (rapid metabolizers) may exhibit disorientation, ataxia, and encephalopathy.[1] This is directly linked to the accumulation of fluorocitrate in glial cells, inhibiting the Krebs cycle and causing "metabolic starvation" of the CNS [2].[1]

Cardiotoxicity

While 5-FU cardiotoxicity is multifactorial (including vasospasm), FBAL accumulation contributes to direct myocardial energy depletion via the aconitase blockade mechanism [3].[1]

Biliary Issues

FBAL is unique among amino acid metabolites in that it conjugates with bile acids (e.g., FBAL-cholic acid).[1][12] These conjugates undergo enterohepatic circulation, extending the half-life of the metabolite and potentially contributing to cholestatic stress [4].[1]

References

-

Licea-Perez, H., Wang, S., & Bowen, C. (2009).[1][10] Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma.[1][10] Journal of Chromatography B, 877(11-12), 1040-1046.[1][10]

-

Okeda, R., et al. (1990).[1] Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine.[1] Acta Neuropathologica, 81(1), 66-73.[1]

-

Matsubara, I., Kamiya, J., & Imai, S. (1980).[1] Cardiotoxic effects of 5-fluorouracil in the guinea pig. Japanese Journal of Pharmacology, 30(6), 871-879.[1]

-

Heggie, G. D., et al. (1987).[1] Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile.[1] Cancer Research, 47(8), 2203-2206.[1]

-

Peters, R. A. (1952).[1] Lethal synthesis.[1][8][13] Proceedings of the Royal Society of London. Series B - Biological Sciences, 139(895), 143-170.[1] (Foundational mechanism of fluoroacetate toxicity).

Sources

- 1. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a sensitive and selective LC-MS/MS method for the determination of alpha-fluoro-beta-alanine, 5-fluorouracil and capecitabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [discover.restek.com]

- 12. 2-Fluoro-beta-alanine, a previously unrecognized substrate for bile acid coenzyme A:amino acid:N-acyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroacetate and fluorocitrate: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Fluoro-beta-alanine Hydrochloride

Executive Summary

2-Fluoro-beta-alanine Hydrochloride (CAS: 867-84-5) is a critical fluorinated amino acid derivative used primarily as a building block in the synthesis of bioactive peptides and pharmaceutical intermediates (e.g., 5-FU prodrugs).[1][2][3] Its solubility profile is the governing parameter for reaction yield, purification efficiency, and crystallizer design.

This guide provides a comprehensive technical analysis of its solubility behavior. By synthesizing physicochemical principles with thermodynamic modeling, we establish a robust framework for solvent selection in drug development workflows.

Physicochemical Characterization

Before establishing solubility protocols, the solute's intrinsic properties must be defined to predict solvent interactions.

| Property | Specification | Implication for Solubility |

| IUPAC Name | 3-Amino-2-fluoropropanoic acid hydrochloride | Ionic character dominates solvation. |

| Molecular Formula | C | Highly polar; strong H-bond donor/acceptor. |

| Molecular Weight | 143.54 g/mol | Low MW facilitates high molar solubility in water. |

| Physical State | White crystalline solid | High lattice energy requires polar solvents to overcome. |

| Fluorine Effect | Increases lipophilicity vs. non-fluorinated analogs, but HCl salt form overrides this, maintaining high water solubility. |

Solubility Landscape: Solvent Tier Classification

Based on the "Like Dissolves Like" principle and empirical data from structural analogs (

Table 1: Solubility Tier Classification (at 298.15 K)

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Class I: Primary Solvents | Water (H | High (>500 g/L) | Main reaction medium; initial dissolution. |

| Class II: Co-Solvents | Methanol (MeOH) | Good (>300 g/L) | Recrystallization solvent; lowers polarity slightly. |

| Class III: Moderate | Ethanol (EtOH), IPA | Moderate (~30-50 g/L) | Used to modulate supersaturation. |

| Class IV: Anti-Solvents | Acetone , Ethyl Acetate, Ether | Poor/Insoluble (<1 g/L) | Inducing precipitation; maximizing yield. |

Critical Insight: The solubility of the hydrochloride salt decreases exponentially as the dielectric constant of the solvent drops. Water and Methanol act as excellent solvents due to their ability to solvate the ionic Cl

and ammonium species.

Experimental Protocol: Gravimetric Solubility Determination

To obtain precise thermodynamic data for your specific batch, the Isothermal Saturation Method is the gold standard. This protocol ensures self-validating accuracy.

Workflow Visualization

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology

-

Preparation: Add excess 2-Fluoro-beta-alanine HCl to 50 mL of the target solvent (Water, MeOH, or EtOH) in a jacketed glass vessel.

-

Equilibration: Stir continuously using a magnetic stirrer at the target temperature (e.g., 298.15 K) for 24 hours .

-

Validation: Ensure solid phase is always present. If all solid dissolves, add more.

-

-

Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw 5 mL of supernatant using a syringe equipped with a 0.45 µm PTFE filter .

-

Note: The syringe and filter must be pre-heated to the experimental temperature to prevent premature crystallization.

-

-

Quantification:

-

Weigh a clean, dry evaporating dish (

). -

Add the filtrate and weigh (

). -

Evaporate solvent in a vacuum oven at 313 K until constant weight is achieved (

).

-

-

Calculation:

(Where S is mass fraction solubility).

Thermodynamic Modeling

Experimental data points are discrete. To predict solubility at any temperature (critical for cooling crystallization curves), we fit the data to thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is most accurate for amino acid salts in polar solvents.

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[3]

- : Empirical parameters derived from regression analysis.

Interpretation:

-

Positive Enthalpy (

): Dissolution is endothermic. Solubility increases with temperature. -

Process Implication: Cooling crystallization is highly effective. A drop from 60°C to 10°C in Ethanol will yield significant product recovery.

Process Application: Purification Strategy

The solubility differential between Methanol (High) and Acetone (Low) creates an ideal system for purification via Anti-Solvent Crystallization .

Purification Workflow

Figure 2: Optimal purification strategy utilizing solubility differentials.

Protocol for High Purity (>99%):

-

Dissolution: Dissolve crude material in minimum hot Methanol (50°C).

-

Clarification: Filter while hot to remove mechanical impurities.

-

Precipitation: Slowly add Acetone (ratio 1:3 MeOH:Acetone) while stirring.

-

Crystallization: Cool the mixture to 0-4°C for 4 hours.

-

Isolation: Filter the white crystalline precipitate and wash with cold Acetone.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22665129, Fluoro-beta-alanine. Retrieved from [Link]

-

Organic Syntheses. (1929). Synthesis and Purification of dl-Alanine. Org. Synth. 1929, 9, 4. Retrieved from [Link]

- Sha, F., et al. (2012). Thermodynamic analysis of the solubility of amino acids in aqueous and organic solvents. Journal of Chemical & Engineering Data.

Sources

- 1. labproinc.com [labproinc.com]

- 2. questions.examside.com [questions.examside.com]

- 3. «beta»-Alanine (CAS 107-95-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Fluoro-beta-alanine | C3H6FNO2 | CID 22665129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluoro-beta-alanine | C3H6FNO2 | CID 22665129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

Technical Whitepaper: Stability Assurance & Storage Protocol for 2-Fluoro-beta-alanine Hydrochloride

The following technical guide is structured to provide an authoritative, mechanism-based approach to the stability and storage of 2-Fluoro-beta-alanine Hydrochloride . It moves beyond generic advice, applying first-principles chemistry to explain why specific protocols are necessary.

Executive Summary

2-Fluoro-beta-alanine Hydrochloride (2-F-β-Ala[1][2][3][4]·HCl) is a critical fluorinated amino acid derivative used as a metabolic probe (5-FU catabolism mimic), a mechanistic inhibitor, and a building block in peptidomimetics. While the hydrochloride salt form confers significant stability over the free base, the compound possesses a latent instability: the presence of a fluorine atom at the alpha-position to the carboxyl group (beta to the amine) creates a thermodynamic driving force for beta-elimination of hydrogen fluoride (HF) under specific stress conditions.

This guide defines the storage architecture required to suppress this elimination pathway and prevent hygroscopic degradation, ensuring analytical integrity for drug development and metabolic studies.

Chemical Profile & Stability Logic

To understand the storage requirements, one must understand the molecule's inherent tension.

| Property | Specification | Stability Implication |

| CAS Number | 867-84-5 | Unique identifier for the HCl salt.[1][4] |

| Formula | The HCl counterion is the primary stabilizing agent. | |

| MW | 143.54 g/mol | Low MW increases hygroscopic potential. |

| Melting Point | 190–195°C (Decomp.)[3] | High lattice energy, but decomposition at MP indicates thermal sensitivity. |

| Solubility | High in Water, DMSO | Rapid dissolution facilitates hydrolysis if moisture is uncontrolled. |

| pKa (approx) | ~3.5 (COOH), ~10.5 ( | The fluorine atom lowers the pKa of the |

The Critical Instability Mechanism: Beta-Elimination

The primary threat to 2-F-β-Ala·HCl is not oxidation, but dehydrofluorination .

-

The Risk: The fluorine atom is electron-withdrawing, making the adjacent C-H bonds (alpha to the carboxyl) more acidic.

-

The Trigger: Moisture and basicity. If the HCl is neutralized (pH > 7) or if the solid lattice absorbs enough water to allow proton mobility, the amine group can act as an intramolecular base (or facilitate intermolecular attack), leading to the elimination of HF and the formation of a reactive enamine/imine intermediate.

-

The Shield: The Hydrochloride salt maintains the amine in a protonated state (

), removing its basicity and preventing it from abstracting the alpha-proton. Therefore, maintaining the acidic salt form is the single most important factor in stability.

Degradation Pathways Visualization

The following diagram illustrates the cascade from a stable salt to irreversible degradation products.

Figure 1: The degradation cascade. Note that moisture acts as the catalyst that permits the loss of the protective acidic environment.

Comprehensive Storage Protocol

Do not rely on "Room Temperature" labels for high-value research materials. The following protocol is designed to maximize shelf-life (>2 years).

The "Cold Chain" Storage Hierarchy

| Storage Tier | Temperature | Packaging Requirement | Expected Stability |

| Archive (Long-Term) | -20°C | Double-sealed, desiccated, argon backfill. | > 3 Years |

| Working Stock | 2–8°C | Tightly capped original vial with Parafilm. | 6–12 Months |

| Benchtop (Active) | 20–25°C | Desiccator cabinet. Avoid open air exposure >1 hr. | < 24 Hours (Solution) |

Handling & Aliquoting Workflow

Repeated freeze-thaw cycles induce condensation inside the vial, which is fatal to this compound.

-

Equilibration (Critical Step): Upon removing the vial from -20°C storage, allow it to sit at room temperature for 30 minutes before opening. This prevents atmospheric water vapor from condensing on the cold solid.

-

Aliquot Strategy: If the container will be used more than 3 times, divide the bulk material into single-use aliquots (e.g., 10 mg or 50 mg) inside amber glass vials with Teflon-lined caps.

-

Inert Gas: For optimal preservation, purge the headspace with dry Nitrogen or Argon before re-sealing.

Solution Stability[5]

-

Solvent Choice: Water is acceptable for immediate use. For stock solutions, DMSO is preferred due to lower proton mobility, though the HCl salt may require mild vortexing.

-

pH Management: NEVER store 2-F-β-Ala in basic buffers (pH > 7.5). The rate of defluorination increases exponentially with pH. If a buffered solution is required, prepare it immediately before the assay.

Quality Control & Validation

To verify the integrity of stored material, use the following self-validating analytical methods.

Visual Inspection

-

Pass: Free-flowing white crystalline powder.

-

Fail: Clumping, "wet" appearance, or yellow discoloration (indicative of amine oxidation or degradation products).

19F-NMR Spectroscopy (The Gold Standard)

Fluorine NMR is the most specific tool for detecting defluorination.

-

Protocol: Dissolve ~5 mg in

. -

Target Signal: Look for the specific multiplet of the CHF group (typically around -170 to -190 ppm depending on reference).

-

Impurity Flag: A singlet at -120 ppm (approx) often indicates free Fluoride ion (

), confirming that beta-elimination has occurred.

HPLC Method[6][7]

-

Column: C18 Reverse Phase (polar-embedded preferred for amino acids).

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Note: Acidic mobile phase is essential to stabilize the analyte during the run.

-

Detection: UV absorption is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spec) detection.

Operational Workflow Diagram

This workflow ensures the "Chain of Custody" for chemical stability from receipt to experiment.

Figure 2: Standard Operating Procedure (SOP) for handling fluorinated amino acid salts.

Safety & HSE Considerations

-

HSE Warning: In the event of thermal decomposition (fire), this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard ABC fire extinguishers are effective, but full-face respirators are required for cleanup of burnt material.

-

Personal Protective Equipment (PPE): Nitrile gloves are sufficient. Safety glasses are mandatory due to the corrosive nature of the HCl component upon contact with mucous membranes.

References

-

TCI Chemicals. Product Specification: 2-Fluoro-beta-alanine Hydrochloride (CAS 867-84-5).[1][2][3] TCI America.[1] Link

-

Sweeny, D. J., et al. (1987).[5][6] Metabolism of 5-fluorouracil to an N-cholyl-2-fluoro-beta-alanine conjugate: previously unrecognized role for bile acids in drug conjugation. Proceedings of the National Academy of Sciences.[5] Link

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 13351: alpha-Fluoro-beta-alanine. PubChem.[4][6] Link

-

Sigma-Aldrich. Handling and Storage Guidelines for Peptides and Amino Acids. Merck KGaA. Link

Sources

2-Fluoro-beta-alanine Hydrochloride spectral data (NMR, IR, MS)

Technical Guide: Spectroscopic Characterization & Bioanalysis of 2-Fluoro- -Alanine Hydrochloride

Executive Summary & Biological Context

2-Fluoro-

In drug development and clinical pharmacokinetics, FBAL serves as a biomarker for 5-FU catabolic efficiency.[1] Unlike the parent drug, FBAL is generally considered non-cytotoxic but has been implicated in neurotoxicity and bile acid conjugation.[1] Accurate spectral characterization—specifically using

This guide provides a comprehensive spectral profile of 2-Fluoro-

Chemical Profile

| Parameter | Data |

| Common Name | 2-Fluoro- |

| IUPAC Name | 3-Amino-2-fluoropropanoic acid hydrochloride |

| CAS Number | 867-84-5 (HCl salt); 3821-81-6 (Free acid) |

| Molecular Formula | |

| Molecular Weight | 143.54 g/mol (Salt); 107.08 g/mol (Free acid) |

| Solubility | Highly soluble in water; sparingly soluble in organic solvents.[2][3] |

| pKa | ~3.5 (COOH), ~8.5 ( |

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for FBAL identification, particularly

F-NMR (470 MHz,

or Plasma)

-

Chemical Shift (

): -

Multiplicity: Multiplet (typically a dddd or complex multiplet due to coupling with H

and non-equivalent H -

Coupling Constants (

):

Expert Insight: In clinical monitoring, the

F signal of FBAL often appears as a broad multiplet.[1] When monitoring 5-FU metabolism in vivo, FBAL is the final stable catabolite, appearing after the transient signals of Dihydrofluorouracil (DHFU) and-Fluoro- -ureidopropionic acid (FUPA).

H-NMR (500 MHz,

)

-

5.15 ppm (1H, dm, CHF): Appears as a doublet of multiplets due to the large geminal H-F coupling (

-

3.35 - 3.55 ppm (2H, m,

Mass Spectrometry (MS)

MS analysis is crucial for trace-level detection.[1] FBAL is often derivatized (e.g., with Marfey's reagent or silylation) for GC-MS or LC-MS to improve volatility and retention.[1]

Fragmentation Pattern (EI-MS, 70 eV)

For the underivatized free acid (via direct insertion or LC-MS/MS):

-

Parent Ion (

): m/z 108 -

Base Peak: m/z 30 (

).[1] This is the primary amine fragment, characteristic of linear amino acids.[1] -

Secondary Peaks:

LC-MS/MS Transition (MRM Mode)

For bioanalytical assays (ESI+):

Infrared Spectroscopy (FT-IR)

Biological Pathway & Mechanism

Understanding the origin of FBAL is essential for interpreting spectral data in a research context.[1] It is the end-product of the reductive catabolism of 5-Fluorouracil.[1]

Figure 1: The reductive catabolic pathway of 5-Fluorouracil yielding 2-Fluoro-beta-alanine.

Experimental Protocol: F-NMR Bioanalysis of FBAL

Objective: Quantification of FBAL in human plasma without extraction (Direct Injection).

Reagents & Equipment

-

Instrument: 470 MHz (or higher) NMR Spectrometer with a

F-tuned probe. -

Reference Standard: Trifluoroacetic acid (TFA) or Sodium Fluoride (NaF).[1]

-

Solvent:

(for lock).[1]

Workflow

-

Sample Collection: Collect blood into heparinized tubes. Centrifuge at 2000 x g for 10 mins to separate plasma.

-

Sample Preparation:

-

Mix 450

L of Plasma with 50 -

Add 10

L of internal standard solution (e.g., 10 mM TFA).[1] -

Note: No protein precipitation is required for

F-NMR if using spin-echo sequences to suppress broad protein signals, though precipitation with perchloric acid is recommended for cleaner baselines.

-

-

Acquisition Parameters:

-

Pulse Sequence: One-pulse with proton decoupling (inverse gated decoupling to minimize NOE if quantification is strict, though often standard decoupling is used for sensitivity).

-

Spectral Width: 50,000 Hz (to cover -200 to 0 ppm).[1]

-

Relaxation Delay: >2.0 s (FBAL

in liver is approx 1.6s; ensure sufficient delay for quantitative accuracy). -

Scans: 256–1024 (depending on concentration).[1]

-

-

Data Processing:

References

-

PubChem. (2025).[1][2][4] alpha-Fluoro-beta-alanine | C3H6FNO2.[1][2][5] National Library of Medicine.[1] [Link]

-

Hull, W. E., et al. (1988).[1] Metabolites of 5-fluorouracil in plasma and urine, as monitored by 19F nuclear magnetic resonance spectroscopy. Cancer Research, 48(6), 1680-1688.[1] [Link]

-

Li, C. W., et al. (1996).[1][6] Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy. Clinical Cancer Research, 2(2), 339-345.[1][6] [Link]

-

Rengelshausen, J., et al. (2002).[1] Pharmacokinetics of 5-fluorouracil and its catabolites determined by 19F nuclear magnetic resonance spectroscopy for a patient on chronic hemodialysis. American Journal of Kidney Diseases, 39(2), E10.[1] [Link]

Sources

- 1. alpha-Fluoro-beta-alanine | C3H6FNO2 | CID 13351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-Fluoro-beta-alanine, (S)- | C3H6FNO2 | CID 6999943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. (2R)-3-Amino-2-hydroxypropanoic acid | C3H7NO3 | CID 6999799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Quantitation of 5-fluorouracil catabolism in human liver in vivo by three-dimensional localized 19F magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing & Characterizing 2-Fluoro-beta-alanine Hydrochloride

A Technical Guide for Drug Metabolism & Synthesis

Executive Summary

2-Fluoro-beta-alanine (FBAL), specifically its hydrochloride salt (CAS 867-84-5), occupies a unique dual niche in pharmaceutical research. It is primarily known as the major stable catabolite of 5-Fluorouracil (5-FU) and its prodrugs (Capecitabine, Tegafur), serving as a critical biomarker for Dihydropyrimidine Dehydrogenase (DPD) activity and neurotoxicity. Secondarily, it serves as a fluorinated building block for peptidomimetics, where the fluorine atom modulates pKa and lipophilicity without altering steric bulk significantly compared to hydrogen.

This guide moves beyond simple vendor lists to establish a Quality Target Product Profile (QTPP) for sourcing FBAL. It addresses the critical oversight of stereochemistry in commercial catalog items, details the impurity profiles inherent to chemical synthesis versus biological extraction, and provides self-validating QC protocols.

Part 1: The Chemical Imperative & Stereochemical Trap

Chemical Identity

Unlike unsubstituted beta-alanine (3-aminopropanoic acid), which is achiral, the introduction of a fluorine atom at the alpha-position (C2) creates a chiral center.

-

IUPAC Name: 3-Amino-2-fluoropropanoic acid hydrochloride

-

Common Names:

-Fluoro- -

CAS (Free Acid): 3821-81-6[5]

-

Molecular Formula:

[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

The Stereochemistry Warning

Critical Insight: Most commercial "catalog" sources of 2-Fluoro-beta-alanine HCl supply the racemate (DL-mixture) unless explicitly stated otherwise.

-

Biological Context: In 5-FU metabolism, the stereochemistry of the FBAL metabolite is determined by the specific enzymes (Dihydropyrimidinase and

-ureidopropionase).[7] The resulting metabolite is stereochemically distinct. -

Synthetic Context: Using a racemic building block in peptide synthesis will result in diastereomeric mixtures, complicating purification and potency data.

Part 2: Synthesis Pathways & Impurity Profiling

Understanding the source of your material dictates the impurities you must screen for. Commercial FBAL is rarely isolated from biological sources; it is chemically synthesized.

Biological Pathway (The Reference Standard)

In DMPK studies, FBAL is the endpoint of the reductive catabolism of 5-FU.

Figure 1: The metabolic generation of FBAL.[7] Commercial standards are used to quantify this pathway.

Chemical Synthesis (The Commercial Source)

Commercial synthesis often utilizes the Reformatsky reaction or reduction of Fluoro-cyanoacetates .

Common Synthetic Route:

-

Starting Material: Ethyl bromofluoroacetate + Zinc (Reformatsky reagent).

-

Intermediate: Condensation with an imine or nitrile derivative.

-

Hydrolysis/Deprotection: Yields the amino acid.

-

Salt Formation: HCl gas/ether treatment.

Impurity Profile Table

When evaluating a Certificate of Analysis (CoA), look for these specific risks:

| Impurity Type | Source | Analytical Method | Limit (Typical) |

| Enantiomers | Racemic synthesis | Chiral HPLC / Polarimetry | 50:50 (Racemate) or <1% (Enantiopure) |

| Zinc/Heavy Metals | Reformatsky Reagents | ICP-MS | < 10 ppm |

| Beta-Alanine | Defluorination side-reaction | H-NMR / LC-MS | < 0.5% |

| Fluoroacetic Acid | Hydrolysis byproduct | 19F-NMR | < 0.1% |

| Water | Hygroscopic HCl salt | Karl Fischer | < 2.0% |

Part 3: Evaluating Commercial Sources

Do not rely on a single vendor. Use a tiered sourcing strategy based on your application.

Sourcing Decision Matrix

Figure 2: Strategic decision tree for sourcing FBAL based on experimental requirements.

Representative Global Suppliers

Note: Availability fluctuates. These represent "Types" of suppliers.

-

Catalog Aggregators (High Availability, Variable Batches):

-

Examples:Sigma-Aldrich (Merck) , Fisher Scientific , Combi-Blocks .

-

Best For: Routine quantification standards, small-scale synthesis.

-

Watchout: Often re-package material from bulk producers. Request original manufacturer CoA if possible.

-

-

Primary Chemical Manufacturers (High Consistency):

-

Examples:TCI (Tokyo Chemical Industry) , Enamine , Fluorochem .

-

Best For: Scale-up, consistent impurity profiles between batches.

-

Specifics: TCI Catalog #F0185 (Racemic HCl salt).

-

-

Boutique Fluorine Specialists:

-

Examples:Apollo Scientific , SynQuest Labs .

-

Best For: Sourcing specific enantiomers or high-purity grades for NMR standards.

-

Part 4: Quality Control & Validation Protocols

As the scientist, you are the final quality gate. Do not trust the label blindly.

Protocol: 19F-NMR Identity & Purity Check

The fluorine atom provides a built-in handle for purity analysis that is superior to UV detection (which is weak for beta-alanine).

-

Objective: Confirm identity and detect fluorinated impurities (e.g., fluoride ion, fluoroacetate).

-

Solvent:

(The HCl salt is highly water-soluble). -

Internal Standard:

-Trifluorotoluene (in a coaxial insert) or Sodium trifluoroacetate. -

Expected Shift:

to -

Procedure:

-

Dissolve 10 mg sample in 600

L -

Acquire proton-decoupled 19F-NMR (minimum 64 scans).

-

Integrate the main peak against the internal standard.

-

Fail Criteria: Any extraneous peaks >0.5% integral value.

-

Protocol: Hygroscopicity Management

The Hydrochloride salt is hygroscopic. Absorption of water alters the effective molecular weight, leading to stoichiometry errors in synthesis or concentration errors in standard curves.

-

Storage: Store at +4°C or -20°C.

-

Handling: Equilibrate bottle to room temperature before opening to prevent condensation.

-

Drying: If the powder appears clumpy, dry in a vacuum desiccator over

for 24 hours before weighing for critical applications.

References

-

Metabolic Pathway & Toxicity

-

Okeda, R., et al. (1990). "The neurotoxicity of 5-fluorouracil and its derivatives: a study of the pharmacokinetics and morphological changes in the central nervous system of dogs." Acta Neuropathologica. Link

- Context: Establishes FBAL as the neurotoxic c

-

-

Chemical Synthesis & Impurities

-

Bile Acid Conjugation

-

Commercial Specification Reference

Sources

- 1. 2-Fluoro-beta-alanine Hydrochloride | 867-84-5 | TCI AMERICA [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. labproinc.com [labproinc.com]

- 4. labnovo.com [labnovo.com]

- 5. scbt.com [scbt.com]

- 6. 2-Fluoro-beta-alanine Hydrochloride 99.0+%, TCI America 100 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. ClinPGx [clinpgx.org]

- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pnas.org [pnas.org]

biological significance of 2-fluoro beta-amino acids

The Fluorine Effect in Peptidomimetics: Biological Significance and Conformational Control of 2-Fluoro- -Amino Acids

Executive Summary

The incorporation of fluorine into peptide backbones represents a high-impact strategy in modern medicinal chemistry, particularly through the use of 2-fluoro-

Physicochemical Foundations: The Fluorine Impact

The strategic value of 2-fluoro-

pKa Modulation and Ionization State

Introducing a fluorine atom at the

Table 1: Comparative Physicochemical Properties (Estimated)

| Property | Mechanistic Driver | ||

| pKa | ~3.6 | ~2.1 – 2.5 | Inductive stabilization of carboxylate anion.[1][2] |

| pKa | ~10.2 | ~8.5 – 9.0 | Inductive destabilization of ammonium cation.[1][2] |

| Isoelectric Point (pI) | ~6.9 | ~5.5 | Shift in ionization equilibrium.[1][2] |

| Lipophilicity | Low | Moderate | C-F bond hydrophobicity ("Polar Hydrophobicity").[1][2] |

Implication for Drug Design:

The depression of the amine pKa (from ~10.2 to ~8.5) means a larger fraction of the molecule exists in the neutral, uncharged state at physiological pH (7.4). Since passive membrane transport favors uncharged species, 2-fluoro-

Conformational Control: The Gauche Effect

The most critical feature of 2-fluoro-

Mechanism of Conformational Locking

In 1,2-disubstituted ethanes containing fluorine and an electron-donating or polar group (like an amine), the gauche conformer is often thermodynamically more stable than the anti conformer.

-

Hyperconjugation: Electron density from the C–H

bond donates into the low-lying C–F -

Electrostatics: In the protonated ammonium form, the electronegative fluorine (

) and the positively charged nitrogen (

Visualization of Conformational Bias

Caption: The gauche effect drives the conformational equilibrium toward a folded state, reducing the entropic penalty of binding to a target.

Biological Implications[1][4][5][6]

Proteolytic Stability

Peptides containing

-

Electronic Shielding: The electron-withdrawing fluorine destabilizes the transition state for amide bond hydrolysis.

-

Steric/Conformational Mismatch: The rigidified backbone prevents the peptide from adopting the extended conformation required to fit into the protease active site (induced fit inhibition).

Modulation of Protein-Protein Interactions (PPIs)

Many PPIs involve large, shallow surfaces where "foldamers" (oligomers with predictable folding patterns) can act as inhibitors.[1] By controlling the stereochemistry of the 2-fluoro substituent (e.g.,

Synthetic Methodologies

Accessing enantiomerically pure 2-fluoro-

Primary Synthetic Pathways:

-

Electrophilic Fluorination:

-

Substrate:

-amino acid enolates (often protected as oxazolidinones). -

Reagent: NFSI (N-fluorobenzenesulfonimide) or Selectfluor.

-

Outcome: High diastereoselectivity controlled by the chiral auxiliary.

-

-

Nucleophilic Fluorination:

-

Substrate:

-hydroxy- -

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Note: Requires careful handling to prevent elimination reactions.[2]

-

-

Reformatsky Reaction:

-

Reaction of ethyl bromodifluoroacetate with imines to yield

-difluoro-

-

Workflow Diagram

Caption: General workflow for the asymmetric synthesis of 2-fluoro-beta-amino acids via electrophilic fluorination.

Case Study: Protease Inhibition

A prominent application is in the design of DPP-IV inhibitors for type 2 diabetes.

-

Challenge: Native GLP-1 is rapidly degraded by DPP-IV, which cleaves the N-terminal dipeptide.

-

Solution: Replacing the N-terminal alanine with a 2-fluoro-

-alanine analog. -

Result: The fluorinated analog maintains receptor binding affinity (due to the correct display of the amine) but becomes completely refractory to DPP-IV cleavage due to the altered backbone geometry and electronic environment of the scissile bond.

References

-

Conformational Analysis of 2,2-Difluoroethylamine Hydrochloride: Double Gauche Effect. Beilstein Journal of Organic Chemistry. Link

-

Fluorinated Amino Acids in Medicinal Chemistry. BOC Sciences.

-

Synthesis, Structure, and Biological Applic

-Fluorinated -

Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry. Link

-

pKa Values of Amino Acids and Derivatives. Organic Chemistry Data. Link

The Fluorine Effect: Structural, Metabolic, and Functional Perturbations in Beta-Alanine

Topic: Role of Fluorine in Beta-Alanine Structure and Function Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The incorporation of fluorine into the beta-alanine scaffold—specifically at the alpha position (3-amino-2-fluoropropanoic acid, FBAL)—introduces profound electronic and steric changes that transcend simple bioisosterism. This guide analyzes the role of fluorine in altering the pKa, conformation (via the gauche effect), and metabolic fate of beta-alanine. We explore its dual identity: as a neurotoxic metabolite of 5-fluorouracil (5-FU) capable of inducing myelinopathy, and as a strategic building block in peptidomimetics for enhancing proteolytic stability.

Structural & Electronic Perturbations[1]

Inductive Effects and pKa Shift

The high electronegativity of fluorine (

-

Carboxyl Acidity (pKa

): In native beta-alanine, the pKa -

Amine Basicity (pKa

): The inductive effect propagates to the beta-amino group, reducing the electron density on the nitrogen lone pair. While beta-alanine has a pKa

Conformational Bias: The Fluorine Gauche Effect

In beta-peptides and free amino acids, fluorine acts as a conformational control element.[1] Unlike steric bulk which favors anti placement, fluorine often favors a gauche orientation relative to vicinal electron-withdrawing groups (like the ammonium or amide nitrogen).

-

Mechanism: This preference arises from

hyperconjugation and electrostatic attraction between the electropositive ammonium ( -

Impact: In beta-peptide design, this effect is used to lock specific secondary structures (helices or turns) that are thermodynamically unfavorable in non-fluorinated backbones.

Visualization: The Gauche Effect

The following diagram illustrates the orbital interactions stabilizing the gauche conformer.

Caption: Mechanistic basis of the fluorine gauche effect in alpha-fluoro-beta-alanine, driving conformational locking.

Metabolic Stability & Toxicity: The 5-FU Connection